ATP Synthesis-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H39N7O2 |

|---|---|

Molecular Weight |

589.7 g/mol |

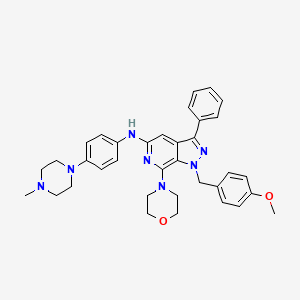

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-N-[4-(4-methylpiperazin-1-yl)phenyl]-7-morpholin-4-yl-3-phenylpyrazolo[3,4-c]pyridin-5-amine |

InChI |

InChI=1S/C35H39N7O2/c1-39-16-18-40(19-17-39)29-12-10-28(11-13-29)36-32-24-31-33(27-6-4-3-5-7-27)38-42(25-26-8-14-30(43-2)15-9-26)34(31)35(37-32)41-20-22-44-23-21-41/h3-15,24H,16-23,25H2,1-2H3,(H,36,37) |

InChI Key |

QFBZFGFXEDBSOR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=C4C(=C3)C(=NN4CC5=CC=C(C=C5)OC)C6=CC=CC=C6)N7CCOCC7 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Challenge of Identifying "ATP Synthesis-IN-3"

To our valued researchers, scientists, and drug development professionals:

This guide addresses the inquiry into "ATP Synthesis-IN-3." Following a comprehensive review of publicly available scientific literature, patent databases, and chemical repositories, we must report that "this compound" does not correspond to a recognized or publicly documented chemical compound.

Our extensive search did not yield any specific molecule with this designation. The results consistently pertained to the fundamental biological process of adenosine triphosphate (ATP) synthesis, a critical energy-producing pathway in all living organisms.

This lack of specific information prevents the creation of a detailed technical guide as requested. It is not possible to provide quantitative data, experimental protocols, or signaling pathway diagrams for a compound that is not identifiable in the public domain.

Potential Interpretations of "this compound"

There are several possibilities for the origin of this name:

-

Internal Compound Designator: "this compound" may be an internal, proprietary code used within a specific research institution or pharmaceutical company. Such internal identifiers are common during the drug discovery and development process and are not typically disclosed in public-facing literature until a later stage, if at all.

-

Novel, Unpublished Compound: The designation could refer to a very recently synthesized molecule that has not yet been described in any published papers or patents. The world of scientific research is vast, and new compounds are constantly being created and investigated.

-

Alternative or Incorrect Nomenclature: It is possible that the name is a non-standard abbreviation, a misinterpretation of a different compound's name, or contains a typographical error.

Moving Forward: How to Obtain the Information You Need

To enable us to provide the in-depth technical guide you require, we kindly request additional, more specific information about "this compound." The most helpful identifiers would be:

-

Chemical Structure: A 2D or 3D representation of the molecule.

-

CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

-

SMILES or InChI String: Text-based representations of the chemical structure.

-

Associated Publication or Patent: Any scientific paper, patent application, or conference abstract that mentions this compound.

-

Therapeutic Target or Mechanism of Action: Information about the biological target or how the compound is believed to function.

Without at least one of these key pieces of information, a meaningful and accurate technical guide on "this compound" cannot be constructed. We are committed to providing precise and actionable scientific information and look forward to assisting you further once more specific details about the compound can be provided.

ATP Synthesis-IN-3: A Technical Guide to a Novel ATP Hydrolysis Inhibitor for Cardioprotection

For Researchers, Scientists, and Drug Development Professionals

Abstract

During myocardial ischemia, the mitochondrial F1Fo-ATP synthase can reverse its function, hydrolyzing ATP and exacerbating the cellular energy deficit, which contributes to cardiac injury. ATP Synthesis-IN-3, also known as compound 31, has emerged as a promising inhibitor of this detrimental ATP hydrolysis. This technical guide provides an in-depth overview of this compound, summarizing its quantitative effects on ATP hydrolysis and myocardial protection, detailing the experimental protocols for its evaluation, and illustrating its proposed mechanism of action through signaling pathways. The information presented is collated from key research findings to support further investigation and drug development efforts in the field of cardiovascular disease.

Introduction

Myocardial ischemia-reperfusion injury is a significant clinical challenge, where the restoration of blood flow to ischemic heart tissue paradoxically induces further damage. A key contributor to this injury is the reversal of the mitochondrial F1Fo-ATP synthase, which, in the absence of a proton motive force, begins to hydrolyze cellular ATP. This process depletes the already scarce energy reserves of the cardiomyocytes, leading to cell death.

This compound is a novel small molecule that has been identified as a potent and selective inhibitor of the hydrolytic activity of F1Fo-ATP synthase. By preventing this reverse action, this compound helps to preserve cellular ATP levels during ischemia, thereby protecting the myocardium from ischemic damage. This document serves as a comprehensive resource on the core data and methodologies associated with the study of this compound.

Quantitative Data

The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

| Parameter | Value | Conditions | Reference |

| In Vitro Efficacy | |||

| IC50 (ATP Hydrolysis) | Data not available | Isolated murine heart mitochondria | [1] |

| In Vivo Efficacy | |||

| Myocardial Infarct Size | Significantly reduced | In vivo mouse model of myocardial ischemia-reperfusion | [1] |

| Mechanism of Action | |||

| Myocardial ATP Content | Increased | Ischemic myocardium | [1] |

| PKA Phosphorylation | Increased | Ischemic myocardium | [1] |

| Phospholamban Phosphorylation | Increased | Ischemic myocardium | [1] |

| Apoptosis | Reduced | Ischemic myocardium |

Table 1: Summary of Quantitative Data for this compound. Note: Specific numerical values for IC50 and percentage reduction in infarct size were not available in the public abstract.

Experimental Protocols

The following sections detail the methodologies used to evaluate the efficacy and mechanism of action of this compound.

In Vitro ATP Hydrolysis Assay

This protocol is adapted from standard methods for assessing the activity of mitochondrial F1Fo-ATP synthase.

Objective: To determine the inhibitory effect of this compound on the ATP hydrolysis activity of F1Fo-ATP synthase in isolated mitochondria.

Materials:

-

Isolated murine heart mitochondria

-

This compound (compound 31)

-

Assay buffer (e.g., containing Tris-HCl, KCl, MgCl2)

-

ATP

-

Malachite green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Isolate mitochondria from murine hearts using differential centrifugation.

-

Suspend the isolated mitochondria in the assay buffer.

-

Pre-incubate the mitochondrial suspension with varying concentrations of this compound for a specified time.

-

Initiate the reaction by adding a known concentration of ATP.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green assay.

-

Calculate the rate of ATP hydrolysis and determine the IC50 value of this compound.

In Vivo Myocardial Ischemia-Reperfusion Model

This protocol describes a common surgical procedure in mice to mimic myocardial infarction.

Objective: To assess the cardioprotective effect of this compound on myocardial infarct size in a living organism.

Materials:

-

Male C57BL/6 mice

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Ventilator

-

Suture for coronary artery ligation

-

This compound (compound 31) solution for injection

-

Triphenyltetrazolium chloride (TTC) stain

-

Evans blue dye

Procedure:

-

Anesthetize the mouse and connect it to a ventilator.

-

Perform a thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.

-

After a defined period of ischemia (e.g., 30 minutes), remove the ligature to allow reperfusion.

-

Administer this compound or a vehicle control at a specified time point (e.g., just before reperfusion).

-

After a reperfusion period (e.g., 24 hours), re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the area at risk.

-

Excise the heart, slice it, and incubate the slices in TTC stain to differentiate between infarcted (pale) and viable (red) tissue.

-

Image the heart slices and quantify the infarct size as a percentage of the area at risk.

Western Blot Analysis of PKA and Phospholamban Phosphorylation

This protocol is used to measure the changes in protein phosphorylation levels in response to this compound treatment.

Objective: To determine the effect of this compound on the phosphorylation status of PKA and phospholamban in the ischemic myocardium.

Materials:

-

Myocardial tissue lysates from the in vivo experiment

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes

-

Blocking buffer (e.g., BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-PKA, anti-total-PKA, anti-phospho-phospholamban, anti-total-phospholamban

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize myocardial tissue samples in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and quantify the band intensities.

-

Normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflows.

Conclusion

This compound represents a targeted therapeutic strategy for mitigating myocardial ischemia-reperfusion injury by specifically inhibiting the detrimental hydrolytic activity of F1Fo-ATP synthase. The available data strongly suggest its potential for preserving myocardial ATP, activating pro-survival signaling pathways, and ultimately reducing infarct size. The experimental protocols and diagrams provided in this guide offer a foundational framework for researchers to further explore the therapeutic utility of this compound and similar compounds in the context of cardiovascular disease. Further studies are warranted to elucidate the precise molecular interactions and to optimize the therapeutic window for this promising cardioprotective agent.

References

An In-depth Technical Guide to Mitochondrial ATP Synthesis Inhibition: A Profile of Oligomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial ATP synthase, a cornerstone of cellular energy metabolism, presents a critical target for therapeutic intervention and a vital area of study in cellular bioenergetics. This technical guide provides a comprehensive overview of the inhibition of mitochondrial ATP synthesis, using the well-characterized inhibitor Oligomycin A as a representative compound. Due to the absence of specific public domain information for a compound designated "ATP Synthesis-IN-3," this document focuses on a widely studied alternative to illustrate the principles and methodologies relevant to the investigation of mitochondrial function inhibitors.

Oligomycin A is a macrolide antibiotic produced by Streptomyces species.[1] It is a potent and specific inhibitor of the F1Fo-ATP synthase, the enzyme responsible for the final step of oxidative phosphorylation.[1][2] This inhibition has profound effects on mitochondrial function, making Oligomycin A an invaluable tool for studying cellular metabolism, apoptosis, and the metabolic adaptations of cancer cells.[2][3]

Mechanism of Action of Oligomycin A

Oligomycin A exerts its inhibitory effect by binding to the Fo subunit of the ATP synthase complex, which is embedded in the inner mitochondrial membrane. This binding specifically blocks the proton channel of the F_o_ subunit, preventing the translocation of protons from the intermembrane space back into the mitochondrial matrix. The flow of protons through this channel is the driving force for the rotational catalysis of the F1 subunit, which synthesizes ATP from ADP and inorganic phosphate (Pi).

By obstructing the proton channel, Oligomycin A effectively uncouples the proton motive force from ATP synthesis, leading to a cessation of mitochondrial ATP production. This disruption of oxidative phosphorylation results in a decrease in the oxygen consumption rate (OCR) as the electron transport chain backs up due to the increased proton gradient that can no longer be dissipated by ATP synthase.

Quantitative Data on the Effects of Oligomycin A

The inhibitory activity of Oligomycin A has been quantified in various cell lines and experimental systems. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency of Oligomycin A

| Parameter | Value | System/Cell Line | Reference |

| Ki | 1 µM | Mitochondrial F0F1-ATPase | |

| GI50 | 10 nM | NCI-60 Cell Lines (Average) | |

| IC50 (Mammosphere Formation) | ~100 nM | MCF7 (Breast Cancer) | |

| IC50 (Mammosphere Formation) | ~5-10 µM | MDA-MB-231 (Breast Cancer) |

Table 2: Effects of Oligomycin A on Mitochondrial Respiration in HepG2 Cells

| Treatment | Parameter | Percentage Change from Vehicle Control | Reference |

| 33 µM Troglitazone + Oligomycin | ATP-coupled Respiration | -22% | |

| 33 µM Ciglitazone + Oligomycin | ATP-coupled Respiration | -44% | |

| 33 µM Rosiglitazone + Oligomycin | ATP-coupled Respiration | -10% | |

| 33 µM Pioglitazone + Oligomycin | ATP-coupled Respiration | -12% | |

| Vehicle + Oligomycin | ATP-coupled Respiration | -66% |

Experimental Protocols

Seahorse XF Cell Mito Stress Test

The Seahorse XF Cell Mito Stress Test is a standard assay to assess mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time. This assay utilizes the sequential injection of mitochondrial inhibitors, including Oligomycin A, to dissect the key parameters of mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer (e.g., XF96 or XFe24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Oligomycin A (typically 1.0 - 2.0 µM final concentration)

-

FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)

-

Rotenone/Antimycin A mixture

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

-

Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium by supplementing the base medium with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.

-

Cell Plate Preparation: Replace the cell culture medium with the prepared assay medium and incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.

-

Compound Loading: Prepare stock solutions of Oligomycin A, FCCP, and Rotenone/Antimycin A in the assay medium at 10x the final desired concentration. Load the compounds into the appropriate injection ports of the hydrated sensor cartridge.

-

Seahorse XF Analyzer Operation:

-

Start the Seahorse XF Analyzer and allow it to equilibrate to 37°C.

-

Load the assay template in the software.

-

Insert the sensor cartridge for calibration.

-

After calibration, replace the calibrant plate with the cell plate.

-

The instrument will measure baseline OCR, followed by the sequential injection of the compounds and subsequent OCR measurements.

-

Data Analysis:

The Seahorse XF software calculates several key parameters of mitochondrial function:

-

Basal Respiration: The initial OCR before the injection of any inhibitors.

-

ATP-Linked Respiration: The decrease in OCR after the injection of Oligomycin A.

-

Proton Leak: The residual OCR after Oligomycin A injection, which is not coupled to ATP synthesis.

-

Maximal Respiration: The OCR after the injection of the uncoupler FCCP.

-

Spare Respiratory Capacity: The difference between maximal and basal respiration.

-

Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone and Antimycin A.

ATP Production Assay

This assay measures the total cellular ATP content, which is expected to decrease upon treatment with an ATP synthase inhibitor like Oligomycin A. A common method utilizes a luciferase-based reaction.

Materials:

-

96-well white, opaque microplates

-

Cell lysis buffer

-

ATP determination kit (containing luciferase, D-luciferin, and ATP standard)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with the desired concentrations of Oligomycin A for a specified period. Include untreated control wells.

-

Cell Lysis: Remove the culture medium and add cell lysis buffer to each well to release intracellular ATP.

-

ATP Standard Curve: Prepare a series of ATP standards of known concentrations in the assay buffer.

-

Luciferase Reaction: Add the ATP determination reagent (containing luciferase and D-luciferin) to each well containing the cell lysate and the ATP standards.

-

Luminescence Measurement: Immediately measure the luminescence in a luminometer. The light output is directly proportional to the ATP concentration.

-

Data Analysis:

-

Generate a standard curve by plotting the luminescence values of the ATP standards against their known concentrations.

-

Use the standard curve to determine the ATP concentration in the experimental samples.

-

Normalize the ATP concentration to the cell number or protein concentration in each well.

-

Signaling Pathways and Downstream Effects

Inhibition of ATP synthase by Oligomycin A triggers a cascade of cellular responses beyond the immediate depletion of mitochondrial ATP. These can include:

-

Activation of AMP-activated protein kinase (AMPK): The decrease in the ATP:AMP ratio activates AMPK, a master regulator of cellular energy homeostasis.

-

Induction of Autophagy: To compensate for the energy crisis and to clear damaged mitochondria, cells may upregulate autophagy.

-

Increased Reactive Oxygen Species (ROS) Production: The backup of the electron transport chain can lead to increased leakage of electrons and the formation of superoxide and other ROS.

-

Shift to Glycolysis: Cells with the capacity for aerobic glycolysis (the Warburg effect) will increase their glucose uptake and lactate production to compensate for the loss of mitochondrial ATP production.

-

Induction of Apoptosis: Prolonged and severe ATP depletion can lead to the opening of the mitochondrial permeability transition pore and the initiation of the intrinsic apoptotic pathway.

Conclusion

Oligomycin A serves as a powerful and well-characterized tool for investigating the critical role of mitochondrial ATP synthesis in cellular physiology and pathophysiology. This guide provides a foundational understanding of its mechanism of action, quantitative effects, and the experimental methodologies used to assess its impact on mitochondrial function. The detailed protocols and structured data presentation are intended to support researchers, scientists, and drug development professionals in their exploration of mitochondrial metabolism and the identification of novel therapeutic agents targeting this essential cellular process.

References

An In-depth Technical Guide to ATP Synthesis in Cellular Bioenergetics

A Note on the Topic: Initial searches for a specific molecule designated "ATP Synthesis-IN-3" did not yield any publicly available information. This suggests that the name may be proprietary, a placeholder, or not yet in the public domain. Therefore, this guide will provide a comprehensive overview of the fundamental process of ATP synthesis, a cornerstone of cellular bioenergetics, which is of paramount importance to researchers, scientists, and drug development professionals.

Introduction to ATP and its Central Role in Cellular Energy

Adenosine triphosphate (ATP) is the primary energy currency of the cell, driving a vast array of biological processes.[1][2][3] Its high-energy phosphate bonds are hydrolyzed to release energy for metabolic reactions, active transport, and signal transduction.[1][3] The continuous synthesis of ATP is therefore essential for cell viability and function. The main pathways for ATP synthesis are substrate-level phosphorylation and oxidative phosphorylation.

Core Mechanisms of ATP Synthesis

The catabolism of glucose is a central pathway for ATP production and can be divided into three main stages: glycolysis, the Krebs cycle (also known as the citric acid cycle or TCA cycle), and oxidative phosphorylation.

Glycolysis

Glycolysis is the initial stage of glucose breakdown, occurring in the cytoplasm. It does not require oxygen and results in a net gain of ATP through substrate-level phosphorylation.

-

Process: One molecule of glucose is converted into two molecules of pyruvate.

-

Net Energy Yield: 2 ATP and 2 NADH per molecule of glucose.

The Krebs Cycle (Citric Acid Cycle)

In the presence of oxygen, pyruvate enters the mitochondria and is converted to acetyl-CoA, which then enters the Krebs cycle. This cycle is a series of enzymatic reactions that completely oxidizes acetyl-CoA.

-

Process: Acetyl-CoA is oxidized to CO2, generating high-energy electron carriers.

-

Energy Yield per Acetyl-CoA: 1 ATP (or GTP), 3 NADH, and 1 FADH2. Since one glucose molecule produces two pyruvate molecules, the total yield from the Krebs cycle per glucose is doubled.

Oxidative Phosphorylation

Oxidative phosphorylation is the primary source of ATP in aerobic organisms and takes place in the inner mitochondrial membrane. It involves the electron transport chain (ETC) and chemiosmosis.

-

Electron Transport Chain (ETC): A series of protein complexes (Complex I-IV) that transfer electrons from NADH and FADH2 to molecular oxygen. This process pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton gradient.

-

Chemiosmosis: The flow of protons back into the mitochondrial matrix down their electrochemical gradient powers ATP synthase (also known as Complex V), which catalyzes the synthesis of ATP from ADP and inorganic phosphate (Pi).

Quantitative Aspects of ATP Synthesis

The total ATP yield from the complete oxidation of one molecule of glucose can vary, but the theoretical maximum is often cited as 38 ATP molecules. However, the actual yield is typically lower due to factors such as the energy cost of transporting molecules across the mitochondrial membrane.

| Pathway | Substrate | Products (per glucose molecule) | ATP Yield (per glucose molecule) |

| Glycolysis | 1 Glucose | 2 Pyruvate, 2 ATP, 2 NADH | 2 ATP (net) |

| Pyruvate Oxidation | 2 Pyruvate | 2 Acetyl-CoA, 2 NADH, 2 CO2 | - |

| Krebs Cycle | 2 Acetyl-CoA | 2 ATP (or GTP), 6 NADH, 2 FADH2, 4 CO2 | 2 ATP |

| Oxidative Phosphorylation | 10 NADH, 2 FADH2 | ~2.5 ATP per NADH, ~1.5 ATP per FADH2 | ~28 ATP |

| Total | 1 Glucose | 6 CO2, H2O | ~32 ATP |

Table 1: Theoretical ATP yield from the complete oxidation of one molecule of glucose.

Experimental Protocols for Studying ATP Synthesis

Several key experimental techniques are employed to investigate the mechanisms and regulation of ATP synthesis.

Measurement of ATP Levels

A common method to assess cellular bioenergetics is to measure intracellular ATP concentrations.

-

Principle: The luciferin-luciferase bioluminescence assay is widely used. Luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light that can be quantified with a luminometer. The light intensity is directly proportional to the ATP concentration.

-

Brief Protocol:

-

Lyse cells to release intracellular ATP.

-

Add the cell lysate to a reaction mixture containing luciferin and luciferase.

-

Measure the light output using a luminometer.

-

Generate a standard curve with known ATP concentrations to quantify the ATP in the samples.

-

Mitochondrial Respiration Assays

Mitochondrial respiration, or oxygen consumption rate (OCR), is a key indicator of oxidative phosphorylation activity.

-

Principle: High-resolution respirometry (e.g., using an Oroboros Oxygraph or a Seahorse XF Analyzer) measures the rate of oxygen consumption in isolated mitochondria or intact cells.

-

Brief Protocol (using Seahorse XF Analyzer):

-

Plate cells in a Seahorse XF cell culture microplate.

-

Sequentially inject modulators of mitochondrial function (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A) to determine key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

The instrument measures changes in oxygen concentration in the media over time to calculate the OCR.

-

Visualizing Key Processes in ATP Synthesis

Diagrams created using Graphviz (DOT language) can help visualize the complex pathways and workflows involved in studying ATP synthesis.

Caption: Overview of the Glycolysis Pathway.

Caption: The Krebs Cycle (Citric Acid Cycle).

Caption: Experimental Workflow for an ATP Assay.

Caption: The Electron Transport Chain and ATP Synthase.

References

An In-depth Technical Guide to the Target Identification and Validation of ATP Synthase Inhibitors: A Case Study with Oligomycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the target identification and validation of ATP synthase inhibitors, using the well-characterized compound Oligomycin as a representative example.

Introduction to ATP Synthase as a Therapeutic Target

Mitochondrial F1Fo-ATP synthase (also known as Complex V) is a critical enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation.[1] Its fundamental role in cellular energy metabolism makes it a compelling target for therapeutic intervention in various diseases, including cancer and infectious diseases. Inhibiting ATP synthase disrupts the energy supply of highly proliferative cells, such as cancer cells, potentially leading to cell death.

Oligomycin, a macrolide antibiotic produced by Streptomyces diastatochromogenes, is a potent and specific inhibitor of the F1Fo-ATP synthase.[2] It has been an invaluable tool in mitochondrial research for decades and serves as an excellent model for understanding the process of target identification and validation for this class of inhibitors.

Target Identification: Pinpointing the Fₒ Subunit

Mechanism of Action: Oligomycin exerts its inhibitory effect by binding directly to the c-ring of the Fₒ subunit, which is embedded in the inner mitochondrial membrane.[3] This binding physically obstructs the proton channel, preventing the translocation of protons from the intermembrane space back into the mitochondrial matrix.[3] The blockage of this proton flow stalls the rotation of the c-ring and the associated γ subunit of the F₁ particle, thereby inhibiting the synthesis of ATP from ADP and inorganic phosphate.[3] A high-resolution crystal structure of Oligomycin bound to the c₁₀ ring of yeast mitochondrial ATP synthase has confirmed the precise binding site, showing that it interacts with two adjacent c-subunits and shields the essential glutamate residue (Glu59) required for proton transport.

Quantitative Data Summary

The potency of an inhibitor is a critical aspect of its characterization. The following tables summarize the quantitative data for Oligomycin's inhibitory activity from various studies.

| Parameter | Value | Assay Conditions | Reference |

| Ki | 1 µM | Mitochondrial FₒF₁-ATPase | |

| Ki | 0.1 µM | Triton X-100-solubilized ATPase | |

| IC₅₀ | ~100 nM | Mammosphere Formation (MCF7 cells) | |

| IC₅₀ | ~5-10 µM | Mammosphere Formation (MDA-MB-231 cells) | |

| IC₅₀ | 0.2 µM | Cell Viability (K-562 cells) | |

| IC₅₀ | 0.9 µM | Cell Viability (HCT116 cells) |

Note: IC₅₀ and Ki values can vary depending on the specific experimental conditions, such as cell type, organism, and assay methodology.

Target Validation: Confirming ATP Synthase Inhibition

Validating that ATP synthase is the true target of an inhibitor involves a multi-faceted approach, combining biochemical, cellular, and genetic evidence.

Biochemical Validation

Biochemical assays using isolated mitochondria or purified enzyme are fundamental for direct target engagement confirmation.

-

ATP Synthesis/Hydrolysis Assays: Direct measurement of ATP synthesis or the reverse reaction, ATP hydrolysis, in the presence of the inhibitor provides the most direct evidence of target engagement. A dose-dependent inhibition of these activities is a key validation step.

-

Mitochondrial Respiration: Inhibition of ATP synthase leads to a decrease in oxygen consumption that is coupled to ATP production. This can be measured using techniques like high-resolution respirometry or extracellular flux analysis.

Cellular Validation

Cell-based assays are crucial to confirm that the inhibitor affects cellular processes consistent with the inhibition of its intended target.

-

Cell Viability and Proliferation Assays: By depleting cellular ATP, inhibitors of ATP synthase are expected to reduce cell viability and inhibit proliferation, particularly in cells highly reliant on oxidative phosphorylation.

-

Measurement of Cellular ATP Levels: A direct consequence of ATP synthase inhibition is a reduction in intracellular ATP concentrations.

-

Mitochondrial Membrane Potential: Blocking the proton channel of the Fₒ subunit leads to a buildup of protons in the intermembrane space, resulting in hyperpolarization of the mitochondrial membrane.

Genetic Validation

Genetic approaches provide powerful evidence for target validation.

-

Resistance Mutations: The emergence of resistance to an inhibitor through mutations in the gene encoding the target protein is strong evidence of a direct interaction. For Oligomycin, mutations in the mitochondrial genes for ATP synthase subunits, particularly the c-subunit, have been shown to confer resistance.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells in real-time.

Principle: Cells are plated in a specialized microplate, and an instrument measures changes in oxygen concentration in the surrounding media. Sequential injections of mitochondrial toxins, including Oligomycin, are used to dissect different components of mitochondrial respiration.

Protocol:

-

Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Assay Preparation: The following day, replace the growth medium with pre-warmed Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator for 1 hour.

-

Compound Loading: Load the injector ports of the sensor cartridge with the following compounds:

-

Port A: Oligomycin (e.g., 1.0 µM final concentration) to inhibit ATP synthase.

-

Port B: FCCP (an uncoupler, e.g., 1.0 µM final concentration) to measure maximal respiration.

-

Port C: Rotenone/antimycin A (Complex I and III inhibitors, e.g., 0.5 µM final concentration) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Assay Execution: Place the microplate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol.

-

Data Analysis: The instrument software calculates various parameters, including basal respiration, ATP-linked respiration (the decrease in OCR after Oligomycin injection), maximal respiration, and spare respiratory capacity.

ATP Hydrolysis Assay (Spectrophotometric)

This assay measures the ATP hydrolysis (ATPase) activity of ATP synthase in isolated mitochondria or submitochondrial particles.

Principle: The hydrolysis of ATP to ADP and Pi by ATP synthase is coupled to an enzyme system (pyruvate kinase and lactate dehydrogenase) that results in the oxidation of NADH to NAD⁺. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically.

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from tissue or cultured cells by differential centrifugation.

-

Assay Buffer Preparation: Prepare an assay buffer containing mannitol, KCl, MgCl₂, EGTA, BSA, and Tris-HCl at the appropriate pH.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NADH, phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and an inhibitor of adenylate kinase (e.g., AP5A).

-

Sample Addition: Add a known amount of isolated mitochondria to the cuvette.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time.

-

Inhibitor Addition: After establishing a baseline rate, add Oligomycin to the cuvette to measure the Oligomycin-sensitive ATPase activity, which is attributed to ATP synthase.

-

Calculation: The rate of ATP hydrolysis is calculated from the change in absorbance over time using the molar extinction coefficient of NADH.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell viability based on mitochondrial metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Treatment: Plate cells in a 96-well plate and treat with a range of concentrations of the inhibitor (e.g., Oligomycin) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway

Caption: Signaling pathway disruption by Oligomycin.

Experimental Workflow

Caption: Experimental workflow for ATP synthase inhibitor validation.

Logical Relationship Diagram

Caption: Logical framework for target validation.

References

Therapeutic Modulation of ATP Synthesis in Myocardial Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of adenosine triphosphate (ATP) synthesis in the context of myocardial ischemia. It explores the mechanisms of ATP depletion during ischemic events and details therapeutic strategies aimed at preserving cellular energy balance to protect the heart muscle. This document is intended to serve as a core resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

Introduction: The Central Role of ATP in Myocardial Function

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling essential processes in cardiomyocytes, including muscle contraction, ion transport, and maintenance of cellular integrity.[1][2][3] In a healthy heart, ATP is predominantly synthesized through oxidative phosphorylation in the mitochondria, a highly efficient process that requires a constant supply of oxygen and metabolic substrates.[1][4] Myocardial ischemia, characterized by a reduction in blood flow to the heart muscle, disrupts this delicate balance, leading to a rapid decline in ATP levels and subsequent cellular dysfunction, injury, and death. Understanding the dynamics of ATP synthesis and degradation during ischemia is paramount for the development of effective cardioprotective therapies.

ATP Metabolism During Myocardial Ischemia

Under normal aerobic conditions, the heart generates the vast majority of its ATP through the oxidative phosphorylation of substrates like fatty acids and glucose. The process involves glycolysis, the tricarboxylic acid (TCA) cycle, and the electron transport chain, which collectively produce a large amount of ATP.

During low-flow ischemia, as occurs in an acute myocardial infarction, the heart's metabolism shifts. While oxygen delivery is reduced, it is often not completely absent. In such conditions, oxidative phosphorylation can still be the major source of ATP production, accounting for approximately 90% of total ATP synthesis, even when coronary flow is reduced to 10% of its normal rate. However, the overall rate of ATP synthesis from oxidative phosphorylation dramatically decreases. To compensate, anaerobic glycolysis increases, though it produces far less ATP per molecule of glucose and leads to the accumulation of lactate and a decrease in intracellular pH.

A critical and detrimental event during severe ischemia is the reversal of the mitochondrial F1Fo-ATP synthase. This enzyme complex, normally responsible for ATP production, begins to hydrolyze ATP in an attempt to maintain the mitochondrial membrane potential, further exacerbating the cellular energy deficit and contributing to myocardial injury.

Therapeutic Strategies Targeting ATP Synthesis

Therapeutic interventions aim to either boost ATP production through alternative pathways or prevent its degradation.

One established strategy is to enhance the rate of anaerobic glycolysis to partially compensate for the reduction in oxidative phosphorylation.

-

Glucose-Insulin (G+I) Therapy: The administration of glucose and insulin has been shown to increase glycolytic flux. This increased glycolysis helps to slow the depletion of ATP and phosphocreatine (PCr), maintain a higher free energy of ATP hydrolysis, and improve both systolic and diastolic function during ischemia and subsequent reperfusion.

A more targeted approach is to prevent the wasteful hydrolysis of ATP by inhibiting the reverse action of F1Fo-ATP synthase.

-

Novel F1Fo-ATP Synthase Inhibitors: Recent research has focused on identifying small molecules that can specifically inhibit the hydrolytic activity of ATP synthase during ischemia without affecting its synthesis function under normal conditions. For instance, novel pyrazolo[3,4-c]pyridine derivatives have been identified that significantly inhibit ATP hydrolysis, reduce myocardial infarct size, and preserve cardiac function. The cardioprotective mechanism of these inhibitors is linked to increased ATP content in the ischemic myocardium and modulation of downstream signaling pathways, including increased phosphorylation of PKA and phospholamban, ultimately reducing apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on modulating ATP synthesis in myocardial ischemia.

Table 1: Effects of Glucose-Insulin (G+I) on Myocardial Energetics and Function During Low-Flow Ischemia

| Parameter | Control Group (During Ischemia) | G+I Group (During Ischemia) | Reference |

| Rate-Pressure Product | Decreased by 84% | Improved vs. Control | |

| Oxygen Consumption | Decreased by 84% | Similar to Control | |

| ATP Concentration | Decreased by 51% | Higher than Control | |

| Phosphocreatine (PCr) Conc. | Decreased by 63% | Higher than Control | |

| Inorganic Phosphate (Pi) Conc. | Increased by 300% | Lower than Control | |

| Post-Ischemic Recovery | - | Better than Control |

Table 2: Effects of Adenosine and Phosphate Supplementation on Post-Ischemic Myocardial Recovery

| Parameter | Control | Adenosine (ADO) | Phosphate (PO4) | ADO/PO4 | Reference |

| End-Ischemic ATP (µM/mg) | ~0.8 | ~0.8 | ~0.8 | ~0.8 | |

| End-Ischemic Adenosine (µM/mg) | 2.0 ± 0.12 | 5.6 ± 0.17 | - | 3.1 ± 0.03 | |

| Post-Reflow ATP (15 min) | Depressed | Significantly Enhanced | Depressed | Significantly Enhanced | |

| Recovery of Developed Pressure | ~45% | ~78% | ~55% | ~70% |

Experimental Protocols

Detailed methodologies are crucial for reproducible research in this field.

This protocol is based on methodologies described for studying low-flow ischemia in rat hearts.

-

Animal Preparation: Wistar rats are anesthetized, and hearts are rapidly excised and placed in ice-cold buffer.

-

Langendorff Perfusion: The aorta is cannulated, and the heart is perfused in a Langendorff apparatus with a Krebs-Henseleit buffer or, for a more physiological model, with a red blood cell-perfused solution.

-

Baseline Stabilization: The heart is allowed to stabilize for a period (e.g., 30 minutes) with normal coronary flow, during which baseline functional parameters (e.g., heart rate, left ventricular developed pressure) are recorded.

-

Induction of Ischemia: Low-flow ischemia is induced by reducing the coronary flow to a fraction of the baseline (e.g., 10%) for a defined period (e.g., 60 minutes).

-

Therapeutic Intervention: The therapeutic agent (e.g., G+I solution or a novel inhibitor) is introduced into the perfusate either before or during the ischemic period.

-

Reperfusion: After the ischemic period, normal coronary flow is restored for a reperfusion period (e.g., 30 minutes) to assess functional recovery.

-

Metabolic Analysis: Throughout the experiment, tissue samples can be freeze-clamped at different time points (baseline, ischemia, reperfusion) for subsequent analysis of ATP, PCr, and other metabolites using techniques like high-performance liquid chromatography (HPLC) or 31P-magnetic resonance spectroscopy.

-

Infarct Size Measurement: At the end of reperfusion, the heart can be sliced and stained with triphenyltetrazolium chloride (TTC) to quantify the infarct size as a percentage of the area at risk.

This protocol is designed to screen for inhibitors of ATP hydrolysis.

-

Mitochondrial Isolation: Isolate mitochondria from cardiac tissue (e.g., murine hearts) using differential centrifugation.

-

Assay Buffer: Prepare an assay buffer containing substrates for the respiratory chain but lacking ADP to induce the hydrolytic state of ATP synthase.

-

ATP Hydrolysis Measurement: The rate of ATP hydrolysis is measured by monitoring the decrease in pH resulting from proton pumping driven by ATP hydrolysis or by measuring the release of inorganic phosphate.

-

Inhibitor Screening: Test compounds are pre-incubated with the isolated mitochondria before the addition of ATP to initiate the reaction.

-

Data Analysis: The inhibitory activity of the compounds is calculated by comparing the rate of ATP hydrolysis in the presence and absence of the test compound.

Visualizing Pathways and Workflows

The following diagrams, generated using DOT language, illustrate key concepts.

References

The Impact of ATP Synthesis-IN-3 on Cardiomyocyte ATP Levels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of ATP Synthesis-IN-3, a novel inhibitor of the mitochondrial F1Fo-ATP synthase's hydrolytic activity. Under ischemic conditions, the canonical ATP synthesis function of this enzyme reverses, leading to detrimental ATP hydrolysis and contributing to cardiomyocyte injury. This compound, also identified as compound 31, has emerged as a promising cardioprotective agent by selectively inhibiting this reverse activity, thereby preserving cellular ATP levels in ischemic cardiomyocytes. This document consolidates the current understanding of its mechanism, presents quantitative data on its effects on ATP levels, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction

Mitochondrial F1Fo-ATP synthase is a critical enzyme for cellular energy homeostasis, responsible for the majority of ATP production through oxidative phosphorylation. However, during myocardial ischemia, the collapse of the proton-motive force causes the enzyme to switch from an ATP synthase to an ATP hydrolase, exacerbating the decline in cellular ATP. This ATP depletion is a key factor in the pathophysiology of ischemic heart disease, leading to contractile dysfunction and cell death.

This compound is a recently developed small molecule that selectively inhibits the ATP hydrolase activity of the F1Fo-ATP synthase without affecting its forward ATP synthesis function.[1][2] This targeted action presents a significant therapeutic potential for mitigating ischemia-reperfusion injury in the heart. This guide will delve into the technical details of its effects on cardiomyocyte ATP levels and the underlying molecular mechanisms.

Mechanism of Action

This compound acts as a selective inhibitor of the F1Fo-ATP synthase's reverse (hydrolytic) activity.[1][2] During myocardial ischemia, the drop in intracellular pH and the dissipation of the mitochondrial membrane potential trigger this hydrolytic action. By blocking this pathological ATP consumption, this compound helps to preserve the existing ATP pool within the cardiomyocyte.

Furthermore, studies have indicated that the cardioprotective effects of this compound are linked to the activation of pro-survival signaling pathways. Specifically, it has been shown to increase the phosphorylation of Protein Kinase A (PKA) and its downstream target, phospholamban.[1] This signaling cascade is known to enhance sarcoplasmic reticulum Ca2+-ATPase (SERCA) activity, improving calcium handling and contractile function, and to exert anti-apoptotic effects.

Signaling Pathway

Caption: Mechanism of action of this compound in ischemic cardiomyocytes.

Quantitative Effects on Cardiomyocyte ATP Levels

The efficacy of this compound in preserving ATP levels has been demonstrated in cellular models of ischemia. The following table summarizes the key quantitative findings from studies on H9c2 cardiomyoblasts, a commonly used cell line for cardiac research.

| Cell Line | Condition | Treatment | ATP Level (relative to normoxic control) | Reference |

| H9c2 | Normoxia | Vehicle | 100% | Nikolaou PE et al., 2023 |

| H9c2 | Hypoxia (2h) | Vehicle | ~40% | Nikolaou PE et al., 2023 |

| H9c2 | Hypoxia (2h) | This compound (50 µM) | ~75% | Nikolaou PE et al., 2023 |

Note: The exact percentages are derived from graphical representations in the source publication and are indicative of the reported effects.

Experimental Protocols

Cell Culture and Induction of Hypoxia in H9c2 Cardiomyocytes

This protocol outlines the general procedure for culturing H9c2 cells and inducing hypoxic conditions to simulate ischemia, as would be typical in studies evaluating agents like this compound.

Caption: General experimental workflow for assessing ATP levels in H9c2 cells.

Detailed Steps:

-

Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: For experiments, cells are seeded into appropriate multi-well plates and allowed to adhere and reach a desired confluency (typically 70-80%).

-

Treatment: Prior to inducing hypoxia, the culture medium is replaced with fresh medium containing either this compound at the desired concentration (e.g., 50 µM) or a vehicle control (e.g., DMSO). Cells are incubated with the compound for a specified pre-treatment period.

-

Induction of Hypoxia: The culture plates are then transferred to a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, and 94% N2) for a duration sufficient to induce a significant drop in ATP levels in control cells (e.g., 2 hours). A parallel set of plates is maintained under normoxic conditions as a control.

-

Cell Lysis and ATP Measurement: Immediately following the hypoxic or normoxic incubation, the culture medium is removed, and the cells are lysed using a buffer compatible with the ATP assay kit. The intracellular ATP concentration of the resulting lysate is then quantified, typically using a luciferin/luciferase-based bioluminescence assay. Luminescence is measured with a luminometer, and ATP levels are calculated based on a standard curve.

Conclusion and Future Directions

This compound represents a targeted approach to preserving cardiomyocyte energy levels during ischemic events. By selectively inhibiting the hydrolytic activity of F1Fo-ATP synthase, it mitigates a key pathological process that contributes to ischemic injury. The quantitative data from in vitro studies robustly support its efficacy in maintaining higher intracellular ATP concentrations under hypoxic conditions.

Future research should focus on further elucidating the downstream signaling effects of this compound, exploring its efficacy in more complex in vivo models of myocardial infarction, and evaluating its pharmacokinetic and pharmacodynamic properties for potential clinical translation. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and similar molecules in the context of cardiovascular disease.

References

In-Depth Technical Guide: Structure-Activity Relationship of Aurovertin B, an ATP Synthase Inhibitor

Disclaimer: The compound "ATP Synthesis-IN-3" is not found in publicly available scientific literature. This guide has been prepared using Aurovertin B , a well-characterized inhibitor of ATP synthase, as a representative molecule to fulfill the detailed structural, activity, and methodological requirements of the original request.

Introduction

Aurovertin B is a mycotoxin produced by the fungus Calcarisporium arbuscula. It is a potent inhibitor of F1F0-ATP synthase (also known as Complex V), the enzyme responsible for the synthesis of ATP through oxidative phosphorylation.[1] Due to its specific mechanism of action, Aurovertin B has been instrumental in elucidating the function of ATP synthase and is under investigation for its therapeutic potential, particularly in oncology. This document provides a comprehensive overview of the structure-activity relationship of Aurovertin B, its quantitative inhibitory effects, the experimental protocols used for its characterization, and its impact on cellular signaling pathways.

Chemical Structure

Aurovertin B is a polyketide characterized by a 2,6-dioxabicyclo[3.2.1]octane core linked to a methylated α-pyrone via a polyene chain.

Chemical Formula: C₂₅H₃₂O₈ Molecular Weight: 460.5 g/mol

Quantitative Data: Inhibitory Activity

Aurovertin B exhibits a differential inhibitory effect on the two primary functions of ATP synthase: ATP synthesis and ATP hydrolysis. It is a significantly more potent inhibitor of ATP synthesis.[1]

| Parameter | Value | Target/System | Notes |

| Ki (ATP Synthesis) | 25 nM | Bovine Heart Mitochondria (F1F0-ATPase) | Represents the inhibitor constant for the enzyme-substrate complex during ATP synthesis.[1] |

| Ki (ATP Hydrolysis) | 120 nM | Bovine Heart Mitochondria (F1F0-ATPase) | Represents the inhibitor constant for the enzyme-substrate complex during ATP hydrolysis.[1] |

| IC50 (Cell Proliferation) | Not explicitly defined in the search results, but potent inhibition of various breast cancer cell lines is reported.[2] | Human Breast Cancer Cell Lines | Aurovertin B shows strong inhibition of proliferation in several breast cancer cell lines while having less effect on normal cell lines like MCF-10A. |

Mechanism of Action

Aurovertin B acts as a mixed, non-competitive inhibitor of F1F0-ATPase. It binds to the F1 catalytic domain of the enzyme, specifically within a hydrophobic cleft on the β subunits. The crystal structure of the F1-Aurovertin B complex reveals two binding sites, one on the βE (empty) subunit and another on the βTP (ATP-bound) subunit.

This binding is allosteric, occurring approximately 12 Å away from the ATP binding site. The presence of Aurovertin B is thought to sterically hinder the conformational changes required for the catalytic cycle, specifically preventing the transition of the βE subunit to the βDP (ADP-bound) state, which is necessary for ATP synthesis. This mechanism explains its more potent inhibition of synthesis compared to hydrolysis. While it completely halts ATP synthesis, a residual ATP hydrolysis activity of up to 40% can remain even at saturating concentrations of the inhibitor.

Signaling Pathways

Inhibition of ATP synthase by Aurovertin B has significant downstream effects on cellular signaling, leading to apoptosis, cell cycle arrest, and suppression of metastasis in cancer cells.

Induction of Apoptosis and Cell Cycle Arrest

By inhibiting ATP synthase, Aurovertin B disrupts cellular energy homeostasis, which can trigger programmed cell death (apoptosis). Studies in breast cancer cell lines have shown that Aurovertin B treatment leads to the induction of apoptosis and arrests the cell cycle in the G0/G1 phase.

Figure 1. Simplified workflow of Aurovertin B-induced apoptosis and cell cycle arrest.

ATF3-DUSP1 Signaling Pathway

Recent research has identified that Aurovertin B can suppress metastasis in triple-negative breast cancer (TNBC) by modulating the ATF3-DUSP1 signaling axis. The inhibition of ATP synthase by Aurovertin B leads to the upregulation of Activating Transcription Factor 3 (ATF3). ATF3, in turn, acts as a critical transcription factor that activates the expression of Dual-specificity phosphatase 1 (DUSP1). DUSP1 is a phosphatase that can dephosphorylate and inactivate members of the MAPK (mitogen-activated protein kinase) family, which are often involved in promoting cell proliferation and metastasis. The enhanced expression of DUSP1 contributes to the anti-metastatic effects of Aurovertin B.

Figure 2. Proposed ATF3-DUSP1 signaling pathway modulated by Aurovertin B.

Experimental Protocols

ATP Hydrolysis Assay in Submitochondrial Particles (SMPs)

This assay measures the rate of ATP hydrolysis by F1F0-ATP synthase in its reverse reaction.

-

Preparation of SMPs: Bovine heart mitochondria are isolated and subjected to sonication or French press to generate submitochondrial particles, which are inverted vesicles with the F1 subunits facing the external medium.

-

Assay Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is coupled to an enzyme system that results in the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 50 mM Tris pH 8.25)

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Lactate dehydrogenase (LDH)

-

Pyruvate kinase (PK)

-

ATP

-

Oligomycin (as a control to inhibit F0-coupled ATP hydrolysis)

-

Aurovertin B (dissolved in DMSO)

-

-

Procedure:

-

SMPs are added to the assay buffer containing NADH, PEP, LDH, and PK.

-

The reaction is initiated by the addition of ATP.

-

The decrease in absorbance at 340 nm is continuously monitored.

-

Aurovertin B is added at various concentrations to determine its inhibitory effect on the rate of NADH oxidation.

-

The specific activity is calculated, and kinetic parameters (Vmax, Km, Ki) are determined by fitting the data to appropriate enzyme inhibition models.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of Aurovertin B on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are treated with various concentrations of Aurovertin B for a specified period (e.g., 24, 48, 72 hours).

-

MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value is determined.

-

Apoptosis Assay (DAPI Staining)

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes characteristic of apoptosis.

-

Principle: In apoptotic cells, the chromatin condenses and the nucleus fragments. DAPI staining reveals these changes, with apoptotic nuclei appearing smaller, more condensed, and often fragmented compared to the uniformly stained nuclei of healthy cells.

-

Procedure:

-

Cells are cultured on coverslips and treated with Aurovertin B.

-

The cells are washed with PBS and fixed with 4% paraformaldehyde.

-

After another wash, the cells are permeabilized (if necessary) and stained with a DAPI solution (e.g., 1 µg/mL in PBS).

-

The coverslips are mounted on microscope slides.

-

The cells are visualized under a fluorescence microscope. Apoptotic cells are identified by their brightly stained, condensed, or fragmented nuclei.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

-

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA. Cells in G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1 phase. Cells in S phase have an intermediate DNA content.

-

Procedure:

-

Cells are treated with Aurovertin B.

-

The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are washed and resuspended in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

The stained cells are analyzed using a flow cytometer.

-

The data is used to generate a histogram of DNA content, from which the percentage of cells in G0/G1, S, and G2/M phases is calculated.

-

Structure-Activity Relationship (SAR)

The structure of Aurovertin B is crucial for its inhibitory activity. The polyene linker connects the α-pyrone and the dioxabicyclooctane core, holding them in a specific spatial orientation that allows the molecule to fit into the hydrophobic pocket on the β subunit of ATP synthase. The various substitutions on the bicyclo moiety, which are mainly hydrophobic groups, contribute to the binding affinity. While a detailed quantitative SAR has not been established, it is known that modifications to the core structure can significantly impact the inhibitory potency. The interaction is predominantly hydrophobic, with polar residues in the binding pocket contacting the inhibitor mainly with their nonpolar moieties.

Conclusion

Aurovertin B is a potent and specific inhibitor of F1F0-ATP synthase with a well-defined mechanism of action. It binds allosterically to the F1 domain, disrupting the enzyme's catalytic cycle and inhibiting ATP synthesis more effectively than ATP hydrolysis. This activity translates to significant anti-proliferative and pro-apoptotic effects in cancer cells, mediated in part through the modulation of the ATF3-DUSP1 signaling pathway. The experimental protocols outlined herein provide a robust framework for the continued investigation of Aurovertin B and other ATP synthase inhibitors as potential therapeutic agents. Further research into the specific structure-activity relationships of the aurovertin class of molecules could lead to the development of new, highly targeted anticancer drugs.

References

Methodological & Application

Application Notes and Protocols for ATP Synthesis Inhibitors

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of cellular processes. The synthesis of ATP, predominantly through oxidative phosphorylation in the mitochondria, is a fundamental process for life.[1][2][3][4][5] The enzyme ATP synthase (also known as Complex V) plays a crucial role in this process, converting the energy from a proton gradient into the chemical energy of ATP. The intricate and vital nature of ATP synthesis makes it a significant target for drug discovery and development, particularly in fields such as oncology, metabolism, and neurodegenerative diseases.

This document provides a comprehensive overview of the experimental protocols and application notes relevant to the study of ATP synthesis inhibitors. While a specific compound designated "ATP Synthesis-IN-3" was not found in the available scientific literature, the following protocols are broadly applicable to the characterization of any novel inhibitor of ATP synthesis.

Mechanism of Action & Signaling Pathways

Inhibitors of ATP synthesis can act on various components of the cellular respiration machinery. The most direct inhibitors target the F1F0 ATP synthase enzyme. However, compounds can also indirectly inhibit ATP synthesis by disrupting the electron transport chain (ETC), which is responsible for generating the proton gradient that drives ATP synthase. The ETC consists of a series of protein complexes (Complex I-IV) embedded in the inner mitochondrial membrane.

The primary signaling pathway affected by ATP synthesis inhibitors is the cellular energy sensing network. A decrease in ATP levels leads to an increase in the AMP:ATP ratio, which activates AMP-activated protein kinase (AMPK). Activated AMPK, in turn, initiates a cascade of downstream signaling events aimed at restoring energy homeostasis. This includes the inhibition of anabolic processes (e.g., protein and fatty acid synthesis) and the activation of catabolic processes (e.g., glycolysis and fatty acid oxidation).

Diagram of the ATP Synthesis Pathway and Points of Inhibition

Caption: General overview of mitochondrial ATP synthesis and potential points of inhibition.

Quantitative Data Summary

For a novel ATP synthesis inhibitor, the following quantitative data are crucial for its characterization. The table below provides a template for summarizing such data.

| Parameter | Description | Typical Value Range |

| IC50 (ATP Synthase) | Concentration of the inhibitor that reduces the activity of isolated ATP synthase by 50%. | Varies widely (nM to µM) |

| EC50 (Cellular ATP) | Concentration of the inhibitor that reduces cellular ATP levels by 50%. | Varies widely (nM to µM) |

| CC50 (Cell Viability) | Concentration of the inhibitor that reduces cell viability by 50%. | Varies widely (µM to mM) |

| Selectivity Index | Ratio of CC50 to EC50, indicating the therapeutic window. | >10 is generally desirable |

| Mitochondrial Respiration | Effect on basal and maximal oxygen consumption rates (OCR). | Inhibition expected |

| Extracellular Acidification | Effect on the extracellular acidification rate (ECAR), an indicator of glycolysis. | Increase expected as a compensatory mechanism |

Experimental Protocols

In Vitro ATP Synthase Activity Assay

This protocol measures the direct effect of an inhibitor on the activity of isolated ATP synthase.

Workflow Diagram

Caption: Workflow for an in vitro ATP synthase activity assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing Tris-HCl, MgCl2, and KCl at physiological pH.

-

Substrates: Prepare stock solutions of ADP and inorganic phosphate (Pi).

-

ATP Synthase: Use commercially available isolated F1F0 ATP synthase or prepare from mitochondrial extracts.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer and the isolated ATP synthase.

-

Add the test inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Initiate the reaction by adding a mixture of ADP and Pi to all wells.

-

-

Detection:

-

Measure the rate of ATP synthesis. A common method is to use a coupled luciferase-luciferin reaction, where the luminescence produced is proportional to the ATP concentration.

-

Monitor the luminescence signal over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the kinetic curves.

-

Normalize the rates to the vehicle control.

-

Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular ATP Level Measurement

This protocol assesses the effect of an inhibitor on the total ATP content within cultured cells.

Methodology:

-

Cell Culture:

-

Plate cells of interest in a 96-well plate and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 1, 6, 24 hours). Include a vehicle control.

-

-

Cell Lysis and ATP Measurement:

-

Lyse the cells using a suitable lysis buffer that inactivates ATPases.

-

Measure the ATP concentration in the cell lysates using a commercially available ATP assay kit, typically based on the luciferase-luciferin reaction.

-

-

Data Normalization and Analysis:

-

Normalize the ATP levels to the total protein concentration in each well (determined by a Bradford or BCA assay) or to the cell number.

-

Calculate the percentage of ATP reduction compared to the vehicle control.

-

Determine the EC50 value by plotting the percentage of ATP reduction against the inhibitor concentration.

-

Mitochondrial Respiration Analysis (Seahorse Assay)

This protocol evaluates the impact of an inhibitor on mitochondrial function by measuring the oxygen consumption rate (OCR).

Methodology:

-

Cell Plating:

-

Plate cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

-

Assay Preparation:

-

Hydrate the sensor cartridge overnight.

-

On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.

-

-

Inhibitor Injection:

-

Load the test inhibitor and various mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) into the injection ports of the sensor cartridge.

-

-

Seahorse XF Analysis:

-

Run the Seahorse XF Analyzer to measure the OCR in real-time. The assay protocol will involve sequential injections of the test inhibitor and the mitochondrial stressors to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

-

Data Analysis:

-

Analyze the OCR data to determine the specific effects of the inhibitor on different parameters of mitochondrial respiration.

-

Conclusion

The protocols outlined in this document provide a robust framework for the characterization of novel ATP synthesis inhibitors. By employing a combination of in vitro enzyme assays, cellular ATP measurements, and functional mitochondrial respiration analyses, researchers can gain a comprehensive understanding of the mechanism of action and cellular effects of these compounds. This information is critical for advancing the development of new therapeutic agents that target cellular bioenergetics.

References

Application Notes and Protocols for In Vitro Assay of ATP Synthesis-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP Synthesis-IN-3 is identified as an inhibitor of ATP hydrolysis, demonstrating protective effects in the context of myocardial ischemia by preserving cellular ATP levels.[1][2] These application notes provide detailed protocols for in vitro evaluation of this compound's inhibitory activity on ATP hydrolysis and its ability to maintain intracellular ATP concentrations under metabolic stress. The primary recommended method for ATP quantification is the highly sensitive firefly luciferase-based bioluminescence assay.[3][4][5]

Principle of the ATP Bioluminescence Assay

The quantification of ATP is based on the reaction catalyzed by the firefly luciferase enzyme. In the presence of ATP, magnesium ions, and molecular oxygen, luciferase catalyzes the oxidative decarboxylation of D-luciferin, resulting in the emission of light. The intensity of the emitted light is directly proportional to the concentration of ATP when ATP is the limiting reagent. This assay offers high sensitivity and a broad dynamic range for quantifying ATP in various samples.

The reaction is as follows: ATP + D-luciferin + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light (≈560 nm)

Signaling Pathway: ATP Synthesis and Hydrolysis

ATP synthase (F1Fo-ATPase) is a mitochondrial enzyme complex that plays a central role in cellular energy metabolism. It can operate in two directions: ATP synthesis and ATP hydrolysis. Under normal physiological conditions with a sufficient proton motive force, it synthesizes ATP from ADP and inorganic phosphate (Pi). However, under conditions where the proton motive force is compromised, such as during ischemia, the enzyme can reverse its function and hydrolyze ATP to pump protons, further depleting cellular energy stores. This compound is proposed to inhibit this reverse, hydrolytic activity.

Protocol 1: In Vitro ATP Hydrolysis Inhibition Assay

This protocol directly measures the inhibition of ATP hydrolysis by this compound using isolated mitochondria as a source of ATP synthase.

Experimental Workflow

Materials and Reagents

-

This compound

-

Isolated mitochondria (e.g., from rat liver or heart)

-

ATP standard (3 mM)

-

ATP Bioluminescence Assay Kit (containing D-luciferin and firefly luciferase)

-

Mitochondrial respiration buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, pH 7.2)

-

Oligomycin (positive control, potent ATP synthase inhibitor)

-

DMSO (vehicle for inhibitor)

-

White, opaque 96-well microplates

-

Luminometer

-

Multichannel pipettor

Experimental Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution in mitochondrial respiration buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Prepare a stock solution of Oligomycin in DMSO for the positive control.

-

Prepare the ATP standard curve by diluting the 3 mM ATP stock in respiration buffer as detailed in the table below.

-

Reconstitute the ATP bioluminescence assay reagents according to the manufacturer's instructions.

-

-

Assay Protocol:

-

Add 20 µL of mitochondrial suspension (optimized protein concentration) to each well of a 96-well plate.

-

Add 10 µL of this compound dilutions, Oligomycin (positive control), or vehicle (negative control) to the respective wells.

-

Pre-incubate the plate for 15 minutes at 37°C.

-

To initiate the hydrolysis reaction, add 10 µL of an ATP solution (e.g., 100 µM final concentration) to all wells.

-

Incubate the plate for 30 minutes at 37°C.

-

Stop the reaction by adding a reagent that inactivates the enzyme (e.g., perchloric acid followed by neutralization, or by proceeding directly to the lysis step of the ATP detection kit if compatible).

-

Add 50 µL of the prepared ATP detection reagent (luciferin-luciferase mixture) to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence (Relative Light Units, RLU) using a luminometer.

-

Data Presentation and Analysis

Table 1: ATP Standard Curve

| ATP Concentration (µM) | Volume of 30 µM ATP Standard (µL) | Volume of Buffer (µL) | Expected RLU |

| 0 | 0 | 100 | Background |

| 0.5 | 1.67 | 98.33 | Low |

| 1 | 3.33 | 96.67 | |

| 2.5 | 8.33 | 91.67 | |

| 5 | 16.67 | 83.33 | |

| 10 | 33.33 | 66.67 | High |

Table 2: Inhibition of ATP Hydrolysis by this compound

| Compound | Concentration | RLU (Mean ± SD) | % ATP Remaining | % Inhibition |

| Vehicle Control | - | 0% (Baseline) | 0% | |

| This compound | Conc. 1 | |||

| This compound | Conc. 2 | |||

| This compound | ... | |||

| Oligomycin | (e.g., 5 µM) |

-

Calculations:

-

Subtract the background RLU (0 µM ATP) from all readings.

-

Calculate the percentage of ATP remaining relative to the positive control (Oligomycin, where hydrolysis is maximally inhibited).

-

% ATP Remaining = (RLU_sample - RLU_vehicle) / (RLU_oligomycin - RLU_vehicle) * 100

-

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Cell-Based Assay for Protection Against ATP Depletion